N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities, including anxiolytic, anticonvulsant, antimicrobial, and antiviral properties.
Mechanism of Action
Target of Action
The compound, also known as N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide, is a heterocyclic compound . Triazole compounds, which are part of this compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds are known for their versatile biological activities . They can interact with various enzymes and receptors in the biological system , which could lead to a range of effects depending on the specific targets they interact with.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it is plausible that this compound could affect multiple pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds
Result of Action
Given the broad biological activities of triazole compounds , it is plausible that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common approach is the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with benzylthiol under specific conditions to introduce the benzylthio group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the benzylthio group to benzylthiol.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyridazine core is valuable in the design of ligands for metal coordination complexes and supramolecular chemistry.
Biology and Medicine: N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has shown potential in biological research, particularly in the development of enzyme inhibitors. It has been studied for its activity against enzymes like leucine-rich repeat kinase 2 (LRRK2), phosphodiesterase (PDE4), and TRAF6 E3 ligase, which are implicated in various diseases, including cancer and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is explored for its therapeutic potential. Its ability to inhibit key enzymes makes it a candidate for drug development targeting conditions such as cancer, inflammation, and infectious diseases.
Comparison with Similar Compounds
N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide: A structural analog with a methoxy group instead of a methyl group.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazolopyridazine derivative used in metal coordination complexes.
Uniqueness: N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide stands out due to its specific substitution pattern and the presence of the benzylthio group, which contributes to its unique biological activity and potential therapeutic applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-9-18(10-8-16)22(28)23-14-13-20-25-24-19-11-12-21(26-27(19)20)29-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLYGXBWPQHTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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